Potassium (2-chloro-5-cyanophenyl)trifluoroborate
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Overview
Description
Potassium (2-chloro-5-cyanophenyl)trifluoroboranuide: is a boron-containing compound that has gained attention due to its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its stability and reactivity, making it a valuable reagent in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of potassium (2-chloro-5-cyanophenyl)trifluoroboranuide typically involves the reaction of 2-chloro-5-cyanophenylboronic acid with potassium bifluoride (KHF2) in the presence of a suitable solvent. The reaction is carried out under mild conditions, often at room temperature, to yield the desired trifluoroboranuide salt .
Industrial Production Methods: In an industrial setting, the production of potassium (2-chloro-5-cyanophenyl)trifluoroboranuide can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Potassium (2-chloro-5-cyanophenyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroboranuide group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Suzuki–Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate (K2CO3) are used under mild conditions, often in the presence of water or alcohol as a co-solvent.
Major Products:
Substitution Reactions: The major products are the substituted phenyl derivatives.
Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Chemistry: Potassium (2-chloro-5-cyanophenyl)trifluoroboranuide is widely used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds .
Biology and Medicine: In biological research, this compound is used to synthesize bioactive molecules and pharmaceuticals. Its stability and reactivity make it a valuable tool in medicinal chemistry .
Industry: In the industrial sector, potassium (2-chloro-5-cyanophenyl)trifluoroboranuide is used in the production of advanced materials, including polymers and electronic components .
Mechanism of Action
The mechanism of action of potassium (2-chloro-5-cyanophenyl)trifluoroboranuide in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide substrate, forming a palladium complex.
Transmetalation: The trifluoroboranuide group transfers from boron to palladium, forming a new palladium-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
- Potassium (2-cyanophenyl)trifluoroboranuide
- Potassium (3-cyanophenyl)trifluoroboranuide
- Potassium (4-cyanophenyl)trifluoroboranuide
Uniqueness: Potassium (2-chloro-5-cyanophenyl)trifluoroboranuide is unique due to the presence of both chloro and cyano substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a versatile reagent in synthetic chemistry .
Properties
Molecular Formula |
C7H3BClF3KN |
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Molecular Weight |
243.46 g/mol |
IUPAC Name |
potassium;(2-chloro-5-cyanophenyl)-trifluoroboranuide |
InChI |
InChI=1S/C7H3BClF3N.K/c9-7-2-1-5(4-13)3-6(7)8(10,11)12;/h1-3H;/q-1;+1 |
InChI Key |
CPBOOLYZBDEWNB-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C=CC(=C1)C#N)Cl)(F)(F)F.[K+] |
Origin of Product |
United States |
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